molecular formula C21H18N4O3 B11009726 2-hydroxy-N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]quinoline-4-carboxamide

2-hydroxy-N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]quinoline-4-carboxamide

Cat. No.: B11009726
M. Wt: 374.4 g/mol
InChI Key: LGHQUMWNNJILMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-hydroxy-N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]quinoline-4-carboxamide is a complex organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The unique structure of this compound, which includes both quinoline and quinazolinone moieties, makes it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]quinoline-4-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 2-hydroxyquinoline-4-carboxylic acid with 4-oxo-3-(propan-2-yl)-3,4-dihydroquinazoline-6-amine under specific reaction conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving automated reactors and continuous flow systems. The use of high-throughput screening and process analytical technology (PAT) can help in monitoring and controlling the reaction parameters to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

2-hydroxy-N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]quinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the quinoline or quinazolinone rings, often using reagents like halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline-4-carboxylic acid derivatives, while reduction may produce hydroquinoline derivatives.

Scientific Research Applications

2-hydroxy-N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]quinoline-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its anti-inflammatory, antimicrobial, and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-hydroxy-N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]quinoline-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    2-hydroxyquinoline-4-carboxamide: A simpler analog with similar biological activities.

    4-oxo-3-(propan-2-yl)-3,4-dihydroquinazoline-6-amine: Another related compound with potential medicinal applications.

Uniqueness

The uniqueness of 2-hydroxy-N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]quinoline-4-carboxamide lies in its combined quinoline and quinazolinone structure, which provides a versatile platform for various chemical modifications and biological interactions.

Properties

Molecular Formula

C21H18N4O3

Molecular Weight

374.4 g/mol

IUPAC Name

2-oxo-N-(4-oxo-3-propan-2-ylquinazolin-6-yl)-1H-quinoline-4-carboxamide

InChI

InChI=1S/C21H18N4O3/c1-12(2)25-11-22-17-8-7-13(9-16(17)21(25)28)23-20(27)15-10-19(26)24-18-6-4-3-5-14(15)18/h3-12H,1-2H3,(H,23,27)(H,24,26)

InChI Key

LGHQUMWNNJILMG-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=NC2=C(C1=O)C=C(C=C2)NC(=O)C3=CC(=O)NC4=CC=CC=C43

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.